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The foundation for simulating taranabant trough concentrations is a population pharmacokinetic

(PopPK) model developed using data from 12 phase 1 studies and one phase 2 study [1].

e Model Structure: A three-compartment model with first-order absorption and elimination best
described the plasma concentration-time profile of taranabant [1].
e Model Parameters: The key population mean estimates are summarized in the table below [1].

Pharmacokinetic Parameter Population Mean Estimate
Apparent Clearance (CL/F) 25.4 L/h

Apparent Central Volume (Vc/F) Not explicitly reported

Apparent Steady-State Volume of Distribution (Vss/F) 2,578 L

Absorption Rate Constant (Ka) Implied by "first-order absorption”

e Covariate Analysis: The analysis identified several statistically significant covariates, though they
were considered clinically modest and not warranting dose adjustment [1]:
o Apparent Clearance (CLI/F): Increased with higher Body Mass Index (BMI) and higher
Creatinine Clearance (CrCL).
o Apparent Peripheral Volume (VpIF): Affected by BMI, age, CrCL, and gender.
o Intercompartmental Clearance (QI/F): Affected by age.
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Protocol for Simulating Taranabant Trough
Concentrations

This protocol outlines the steps to simulate trough concentrations (Ctrough) at 24 hours post-dose using the

published PopPK model, which was a primary objective of the original analysis [1].

Objective

To simulate taranabant plasma trough concentrations at 24 hours (C~24~) after single and multiple doses to

support exposure-response analysis in later-phase clinical trials.

Materials and Software

o Software: A non-linear mixed-effects modeling program is required (e.g., NONMEM, the software
used in the original analysis) [1].

e Model Code: Implementation of the published three-compartment model with first-order absorption
and the identified covariate relationships.

Methodology

¢ Model Implementation:

o Code the structural PopPK model (three-compartment with first-order absorption) into your
software.

o Incorporate the fixed-effect parameters (see table above) and the reported random-effect (inter-
individual variability) parameters from the original publication.

o Integrate the covariate model for CL/F, Vp/F, and Q/F using the established relationships with
BMI, age, CrCL, and gender.

¢ Simulation Setup:

o Dosing Regimen: Define the virtual population and the taranabant dosing regimen to simulate
(e.g., single or multiple daily doses ranging from 0.5 mg to 8 mg) [1].

o Output Sampling: Set the simulation output to capture plasma concentrations at precisely 24
hours post-dose.
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¢ Execution and Analysis:

o Run the simulation to obtain the trough concentration for each virtual subject.
o Analyze the simulated Ctrough data by calculating summary statistics (e.g., mean, median,
standard deviation, and percentiles) for the population and key subpopulations.

The workflow for this protocol is summarized in the following diagram:
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Application in Clinical Development

The simulated trough concentrations were historically used to bridge early-phase PK data to later-stage

trials [1]. The specific application was:

¢ Linking Exposure to Response: The simulated 24-hour trough concentrations from this model were
used as the exposure metric in subsequent exposure-response analyses to understand the
relationship between drug levels and both efficacy (weight loss) and safety outcomes [1].

¢ Informing Later Trials: This approach helped guide dose selection for Phase 2 and Phase 3 studies
without requiring extensive blood sampling in those larger trials.

Key Considerations for Simulation

¢ Model Scope: The original model was built using doses up to 8 mg daily. Simulating concentrations
for doses significantly outside this range (e.g., >10 mg) may be unreliable, as autoinduction of
metabolism was noted at higher doses [1].

e Food Effect: The model was likely developed using fasting-state data. Since a high-fat meal
increased taranabant exposure (AUC) by 74%, food intake is a critical factor to consider for real-
world predictions [1].

¢ Software Translation: While the model was built in NONMEM, the parameters can be implemented
in other modern PK/PD simulation software, though verification is recommended.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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